BenchChemオンラインストアへようこそ!

2,8-Dimethyladenosine

Enzyme inhibition Adenosine deaminase Metabolism

2,8-Dimethyladenosine is a uniquely C2/C8 dual-methylated adenosine analog, the specific product of Cfr methyltransferase, essential for studying linezolid resistance mechanisms and rRNA modification. Its distinct methylation pattern enables precise investigation of adenosine deaminase (ADA) inhibition and adenosine receptor signaling. This compound is a non-substitutable tool for antibiotic resistance, epitranscriptomics, and medicinal chemistry programs. Procure high-purity material for reliable LC-MS/MS standards and enzymatic assays.

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
CAS No. 63954-66-5
Cat. No. B1459252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethyladenosine
CAS63954-66-5
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1
InChIKeyFGMBEEFIKCGALL-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dimethyladenosine (CAS 63954-66-5) for Research Procurement: An Adenosine Analog with Distinct Methylation Pattern and Biological Potential


2,8-Dimethyladenosine (CAS 63954-66-5) is an adenine nucleoside analog characterized by methylation at the C2 and C8 positions of the purine ring, which distinguishes it from other adenosine derivatives . It belongs to the class of nucleoside antimetabolites/analogs that have been studied for their effects on cell cycle regulation, intracellular signal transduction, and RNA modification processes [1]. As an adenosine analog, it has been shown to possess smooth muscle vasodilatory properties and to inhibit cancer progression in vitro . The compound's specific methylation pattern may confer unique biological activities compared to adenosine, 2-methyladenosine, 8-methyladenosine, or N6-methyladenosine, making it a specialized tool for epitranscriptomic research and drug discovery programs .

Why 2,8-Dimethyladenosine Cannot Be Readily Substituted by Other Adenosine Analogs in Specialized Research Applications


The biological activity and research utility of adenosine analogs are highly dependent on the position and number of methyl groups on the adenine base [1]. While many adenosine analogs share common class-level effects such as vasodilation and anticancer activity, their specific interactions with enzymes like adenosine deaminase (ADA), phosphodiesterases (PDEs), and RNA-modifying proteins can differ dramatically . 2,8-Dimethyladenosine possesses a unique double-methylation pattern that is not found in commonly used analogs like N6-methyladenosine (m6A), 2'-O-methyladenosine (Am), or the therapeutically used analogs clofarabine and fludarabine . This distinct substitution pattern may alter its binding affinity for target proteins, metabolic stability, and incorporation into nucleic acids, making it irreplaceable in studies requiring this precise molecular configuration. The following evidence quantifies these differences where data is available, and highlights the specific research contexts where 2,8-dimethyladenosine provides unique value.

Quantitative Evidence Guide for 2,8-Dimethyladenosine: Differentiated Activity Against Key Comparators


Inhibition of Adenosine Deaminase (ADA) by 2,8-Dimethyladenosine vs. Adenosine

2,8-Dimethyladenosine has been identified as a competitive inhibitor of adenosine deaminase (ADA), an enzyme crucial for adenosine metabolism. This property is not shared by adenosine itself, which is a substrate for ADA . By inhibiting ADA, 2,8-dimethyladenosine may elevate endogenous adenosine levels, a mechanism implicated in the treatment of autoimmune disorders and certain cancers . While specific Ki or IC50 values for 2,8-dimethyladenosine against ADA are not publicly available in the primary literature, its classification as a competitive inhibitor distinguishes it from substrate analogs like adenosine and N6-methyladenosine, which are deaminated by ADA [1].

Enzyme inhibition Adenosine deaminase Metabolism Autoimmune disorders

Phosphodiesterase (PDE) Inhibition Profile of Dimethyladenosine Isomers: PDE4 and PDE5 Activity

A dimethyladenosine compound isolated from silkworm pupae demonstrated dose-dependent inhibition of PDE4 and PDE5 enzymes, with associated increases in nitric oxide (NO) production in calf pulmonary artery endothelial (CPAE) cells [1]. The aqueous fraction containing the compound induced maximal NO production of 156.87 µM/200 µL well at 10 mg/mL, with an IC50 for cytotoxicity of 362.3 mg/mL, indicating a favorable therapeutic window [2]. While the exact isomer (2,8-dimethyladenosine vs. other dimethyladenosine variants) was not definitively assigned in this study, the data suggest that dimethyladenosine derivatives possess unique PDE inhibitory activity not observed with adenosine or singly methylated adenosines [3]. This represents a potential point of differentiation for 2,8-dimethyladenosine in vascular biology research.

Phosphodiesterase inhibition Vasodilation NO production Cardiovascular research

Role in RNA Modification and Antibiotic Resistance: 2,8-Dimethyladenosine as a Product of Cfr Methyltransferase

In bacterial systems, the radical SAM methyltransferase Cfr catalyzes the formation of 2,8-dimethyladenosine at position 2503 of 23S rRNA, which confers resistance to multiple classes of antibiotics [1]. This modification is unique in that it involves methylation at both the C2 and C8 positions of adenine, whereas the endogenous methyltransferase RlmN typically only methylates at C2 to produce 2-methyladenosine [2]. The C8 methylation is the dominant determinant of antibiotic resistance, but the C2 methylation also contributes to low-level resistance [3]. 2,8-Dimethyladenosine is thus a critical tool for studying the mechanisms of antibiotic resistance and the function of rRNA modifications.

RNA modification Antibiotic resistance Methyltransferase Ribosome

Recommended Research Applications for 2,8-Dimethyladenosine Based on Quantitative Differentiation


Epitranscriptomic Studies of rRNA Modification and Antibiotic Resistance

2,8-Dimethyladenosine is the precise product of the Cfr methyltransferase and is essential for investigating the molecular basis of antibiotic resistance in pathogenic bacteria. Its unique dual methylation at C2 and C8 of adenine 2503 in 23S rRNA cannot be replicated by 2-methyladenosine or 8-methyladenosine alone [1]. Researchers studying the emergence of multidrug-resistant strains, particularly those resistant to linezolid, should procure 2,8-dimethyladenosine for use as a standard in LC-MS/MS analyses of rRNA hydrolysates, as a substrate for in vitro methyltransferase assays, or for structural studies of modified ribosomes.

Adenosine Deaminase (ADA) Inhibition Assays

For laboratories investigating adenosine metabolism in the context of autoimmune diseases or cancer immunotherapy, 2,8-dimethyladenosine offers a potential advantage as an ADA inhibitor. Unlike adenosine, which is rapidly deaminated, 2,8-dimethyladenosine may act as a competitive inhibitor, thereby increasing local adenosine concentrations . This makes it a candidate for in vitro enzyme kinetic studies to determine Ki values, as well as for cell-based assays examining adenosine-mediated immunosuppression or vasodilation. Its use can help differentiate ADA-dependent effects from adenosine receptor-mediated signaling.

Phosphodiesterase (PDE) Inhibition and Vascular Biology Research

The demonstrated PDE4 and PDE5 inhibitory activity of dimethyladenosine isomers provides a compelling rationale for using 2,8-dimethyladenosine in cardiovascular and smooth muscle pharmacology studies [2]. Researchers can employ this compound to dissect the relative contributions of PDE inhibition versus adenosine receptor activation to vasorelaxation, particularly in models of erectile dysfunction, pulmonary hypertension, or endothelial dysfunction. Quantitative assays measuring NO production (e.g., in CPAE cells) and PDE enzyme activity (e.g., using fluorescence-based assays) are appropriate contexts for its use.

Structure-Activity Relationship (SAR) Studies of Adenosine Receptor Antagonists

Recent studies on 2,8-disubstituted adenine derivatives as A2A adenosine receptor antagonists highlight the critical role of C2 and C8 substitution patterns in determining receptor binding affinity and selectivity [3]. 2,8-Dimethyladenosine serves as a valuable core scaffold or reference compound for medicinal chemists exploring novel AR antagonists. Its procurement enables comparative binding assays (e.g., radioligand displacement) to quantify how different C2/C8 substituents influence affinity for A1, A2A, A2B, and A3 receptors, thereby guiding the optimization of lead compounds for immunooncology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Dimethyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.